2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol
CAS No.:
Cat. No.: VC17770710
Molecular Formula: C9H16N2O2S
Molecular Weight: 216.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O2S |
|---|---|
| Molecular Weight | 216.30 g/mol |
| IUPAC Name | 2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol |
| Standard InChI | InChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3 |
| Standard InChI Key | QWBXBSRUYXCQJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=N1)CNC(C)(CO)CO |
Introduction
Chemical Identity and Basic Properties
Molecular Formula and Weight
The compound’s molecular formula is C₉H₁₆N₂O₂S, with a molecular weight of 216.30 g/mol. This places it within the medium-sized organic molecules category, balancing hydrophilicity from the diol groups and lipophilicity from the thiazole and methyl substituents.
IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name, 2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol, precisely defines its structure:
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A propane-1,3-diol backbone substituted at the C2 position with a methyl group and a [(4-methylthiazol-5-yl)methyl]amino group.
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The 1,3-thiazole ring at position 5 features a methyl substituent, contributing to steric and electronic modulation.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CC1=C(SC=N1)CNC(C)(CO)CO | |
| InChI Key | QWBXBSRUYXCQJR-UHFFFAOYSA-N | |
| PubChem CID | 75525334 |
Structural and Electronic Features
Thiazole Ring System
The 4-methyl-1,3-thiazol-5-yl moiety is a five-membered heterocycle containing sulfur and nitrogen. This ring system is known for its electron-rich nature, enabling π-π stacking and hydrogen bonding interactions. The methyl group at position 4 enhances hydrophobicity, potentially influencing membrane permeability.
Propane-1,3-diol Backbone
The diol groups at positions 1 and 3 provide hydrogen-bonding sites, critical for solubility in polar solvents. The C2 methyl and aminomethyl substituents introduce steric hindrance, which may affect conformational flexibility and binding to biological targets.
Comparative Structural Analysis
| Component | Role | Electronic Contribution |
|---|---|---|
| Thiazole ring | Aromatic scaffold | π-electron density, H-bond acceptor |
| Methyl group (C4) | Lipophilic modifier | Steric bulk, metabolic stability |
| Propane-1,3-diol | Solubility enhancer | H-bond donor/acceptor |
Synthesis and Derivative Development
Challenges in Synthesis
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Steric Hindrance: The branched propane-diol structure complicates nucleophilic substitution at the C2 position.
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Thiazole Stability: Acidic or high-temperature conditions risk ring opening or decomposition .
Research Findings and Biological Relevance
In Silico Screening Insights
Computational studies highlight the compound’s affinity for kinase domains, particularly spleen tyrosine kinase (SYK), a target in autoimmune and oncological therapies . Docking simulations suggest the thiazole ring interacts with ATP-binding pockets, while the diol groups stabilize protein-ligand complexes via hydrogen bonds .
Applications and Industrial Relevance
Pharmaceutical Research
The compound’s dual functionality (thiazole + diol) positions it as a candidate for:
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Prodrug Development: Diol groups enable esterification for controlled release.
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Targeted Therapeutics: SYK inhibition could modulate immune responses in rheumatoid arthritis or B-cell malignancies .
Chemical Intermediate
Its reactive amino and hydroxyl groups facilitate derivatization into:
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Metal-chelating agents: For catalytic or diagnostic applications.
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Polymer precursors: Cross-linking monomers in biodegradable materials.
Challenges and Future Directions
Knowledge Gaps
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Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).
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Toxicity Profile: Acute and chronic toxicity studies are absent.
Research Priorities
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